molecular formula C16H16ClNO4 B4031850 2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B4031850
M. Wt: 321.75 g/mol
InChI Key: UPYLROKHLZJDBD-UHFFFAOYSA-N
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Description

2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzene ring with a substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of a benzoic acid derivative, followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Scientific Research Applications

2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases that involve specific molecular targets.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: can be compared to other chlorinated benzoic acids and isoindoline derivatives.

    This compound: is unique due to the specific combination of functional groups and the resulting chemical properties.

Uniqueness

  • The presence of both a chlorinated benzene ring and a substituted isoindoline moiety gives the compound unique reactivity and potential applications.
  • Its structure allows for a wide range of chemical modifications, making it a versatile building block for various synthetic applications.

Properties

IUPAC Name

2-chloro-5-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-8-2-4-10-11(6-8)15(20)18(14(10)19)9-3-5-13(17)12(7-9)16(21)22/h3,5,7-8,10-11H,2,4,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYLROKHLZJDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 3
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 4
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 5
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 6
2-chloro-5-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

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